molecular formula C23H18ClFN4O3 B2526770 N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902920-28-9

N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Katalognummer B2526770
CAS-Nummer: 902920-28-9
Molekulargewicht: 452.87
InChI-Schlüssel: SNOXCRNFPAQWNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H18ClFN4O3 and its molecular weight is 452.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radioligand Synthesis and Imaging

  • Radiosynthesis for PET Imaging : The compound has been used in the development of radioligands for positron emission tomography (PET). For example, Dollé et al. (2008) synthesized DPA-714, a compound closely related to N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide, for PET imaging of the translocator protein (18 kDa) (Dollé et al., 2008).

  • Synthesis and Evaluation for Peripheral Benzodiazepine Receptors : Fookes et al. (2008) discussed the synthesis and biological evaluation of related fluorinated compounds for studying peripheral benzodiazepine receptors using PET, highlighting the potential of these compounds in neurodegenerative disorder research (Fookes et al., 2008).

Neuroinflammation and Brain Disorders

  • Potential in Neuroinflammatory Imaging : Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Their research underscores the potential of these compounds in in vivo PET imaging of neuroinflammation (Damont et al., 2015).

Antitumor Activities

  • Synthesis and Antitumor Activities : Jing (2011) synthesized derivatives of the compound with potential selective anti-tumor activities, indicating a possible application in cancer treatment (Xiong Jing, 2011).

Herbicidal Activity

  • Herbicidal Properties : Wu et al. (2011) designed and synthesized novel derivatives of a similar compound, showing significant herbicidal activities against certain weeds. This suggests potential applications in agriculture (Wu et al., 2011).

Analgesic and Anti-Inflammatory Agents

  • Potential in Pain and Inflammation Treatment : Muralidharan et al. (2019) discussed the synthesis of pyrimidine derivatives for use as anti-inflammatory and analgesic agents, indicating another potential application of compounds similar to this compound (Muralidharan et al., 2019).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-chloro-2-fluoroaniline with ethyl 2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate, followed by hydrolysis and decarboxylation to yield the final product.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "ethyl 2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate" ], "Reaction": [ "Step 1: Condensation of 4-chloro-2-fluoroaniline with ethyl 2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate in the presence of a base such as potassium carbonate in DMF or DMSO to yield the corresponding N-ethyl-2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide intermediate.", "Step 2: Hydrolysis of the N-ethyl-2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide intermediate with a strong acid such as hydrochloric acid or sulfuric acid to yield the corresponding N-hydroxy-2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide intermediate.", "Step 3: Decarboxylation of the N-hydroxy-2-(2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetamide intermediate with a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield the final product N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS-Nummer

902920-28-9

Molekularformel

C23H18ClFN4O3

Molekulargewicht

452.87

IUPAC-Name

N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18ClFN4O3/c24-16-8-9-19(18(25)13-16)27-20(30)14-29-21-17(7-4-11-26-21)22(31)28(23(29)32)12-10-15-5-2-1-3-6-15/h1-9,11,13H,10,12,14H2,(H,27,30)

InChI-Schlüssel

SNOXCRNFPAQWNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.